molecular formula C22H28ClN3O2 B2610709 2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide CAS No. 1448130-65-1

2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide

Cat. No.: B2610709
CAS No.: 1448130-65-1
M. Wt: 401.94
InChI Key: VIUUXHVOKKUONV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide is a synthetic organic compound with a complex structure. It features a chlorophenoxy group, a pyrazole ring, and a propanamide moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an equivalent compound under acidic or basic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chlorinated aromatic compound.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the amine group on the pyrazole ring with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound might be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases, although specific applications would require extensive research and clinical trials.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-methylpropyl)-2-methylpropanamide: Similar structure but lacks the pyrazole ring.

    N-(4-chlorophenyl)-2-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(4-chlorophenoxy)-N-(cyclopentylmethyl)-2-methylpropanamide: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the pyrazole ring, chlorophenoxy group, and amide linkage makes it distinct from other similar compounds, potentially offering unique reactivity and biological activity profiles.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O2/c1-22(2,28-19-11-9-16(23)10-12-19)21(27)24-14-17-13-20(15-7-8-15)26(25-17)18-5-3-4-6-18/h9-13,15,18H,3-8,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUUXHVOKKUONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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